2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methylbenzyl)acetamide
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Overview
Description
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methylbenzyl)acetamide is an organic compound that features a thiazole ring, a benzylthio group, and an acetamide moiety
Scientific Research Applications
Medicinal Chemistry: It may exhibit biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural features may make it useful in the development of novel materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methylbenzyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction where a benzyl halide reacts with a thiolate anion.
Acetamide Formation: The acetamide moiety can be formed by reacting the thiazole derivative with an appropriate acylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted thiazole derivatives
Mechanism of Action
The mechanism of action of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methylbenzyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and benzylthio group are likely involved in binding interactions, while the acetamide moiety may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-chlorobenzyl)acetamide
- 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide
Uniqueness
Compared to similar compounds, 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methylbenzyl)acetamide may exhibit unique properties due to the presence of the 4-methylbenzyl group. This group can influence the compound’s lipophilicity, binding affinity, and overall biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S2/c1-15-4-6-16(7-5-15)12-23-21(25)10-18-14-29-22(24-18)28-13-17-8-19(26-2)11-20(9-17)27-3/h4-9,11,14H,10,12-13H2,1-3H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNQVRKGLLWTRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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